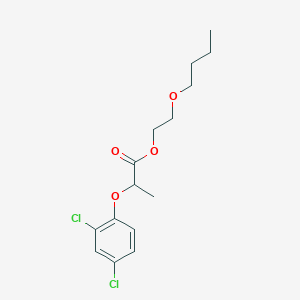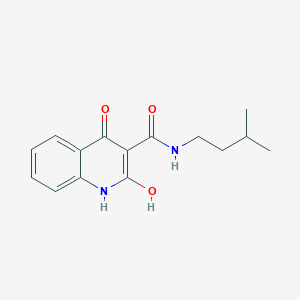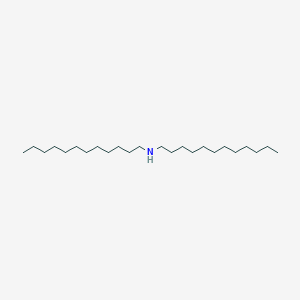
6-Fluoro-2-propoxy-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-propoxy-1,3-benzothiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as FPBT and has a molecular formula of C11H11FNO2S.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-propoxy-1,3-benzothiazole varies depending on its application. In medicine, it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase-3 and caspase-9. In agriculture, it inhibits fungal growth by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. In material science, it emits light when an electric current is applied due to its ability to transfer energy from the excited state to the ground state.
Biochemical and Physiological Effects:
6-Fluoro-2-propoxy-1,3-benzothiazole has shown various biochemical and physiological effects in scientific research. In medicine, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In agriculture, it has been shown to effectively control fungal diseases in crops. In material science, it has been shown to have good thermal stability and high photoluminescence efficiency.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Fluoro-2-propoxy-1,3-benzothiazole in lab experiments is its potential applications in various fields such as medicine, agriculture, and material science. Another advantage is its relatively simple synthesis method. However, one limitation is that it may not be readily available in some labs due to its specialized synthesis method.
Zukünftige Richtungen
There are several future directions for the study of 6-Fluoro-2-propoxy-1,3-benzothiazole. In medicine, further research can be done to study its potential use in combination with other anticancer drugs. In agriculture, further research can be done to study its effectiveness in controlling other fungal diseases in crops. In material science, further research can be done to optimize its properties for use in OLEDs and other electronic devices.
Synthesemethoden
The synthesis method of 6-Fluoro-2-propoxy-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with 6-fluoro-1-bromo-2-propoxybenzene in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) at a temperature of around 80-90°C. The resulting product is then purified using column chromatography to obtain pure 6-Fluoro-2-propoxy-1,3-benzothiazole.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-propoxy-1,3-benzothiazole has shown potential applications in various scientific research fields. In medicine, it has been studied for its anticancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In agriculture, it has been studied for its fungicidal properties. It has been shown to effectively control fungal diseases in crops such as rice and wheat. In material science, it has been studied for its potential use in organic light-emitting diodes (OLEDs). It has been shown to have good thermal stability and high photoluminescence efficiency, making it a promising material for OLEDs.
Eigenschaften
CAS-Nummer |
127682-33-1 |
|---|---|
Produktname |
6-Fluoro-2-propoxy-1,3-benzothiazole |
Molekularformel |
C10H10FNOS |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
6-fluoro-2-propoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H10FNOS/c1-2-5-13-10-12-8-4-3-7(11)6-9(8)14-10/h3-4,6H,2,5H2,1H3 |
InChI-Schlüssel |
BDKNVXJVRQTNCW-UHFFFAOYSA-N |
SMILES |
CCCOC1=NC2=C(S1)C=C(C=C2)F |
Kanonische SMILES |
CCCOC1=NC2=C(S1)C=C(C=C2)F |
Synonyme |
Benzothiazole, 6-fluoro-2-propoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



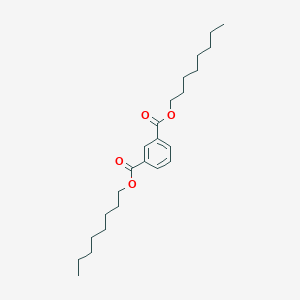
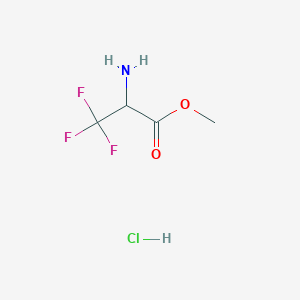

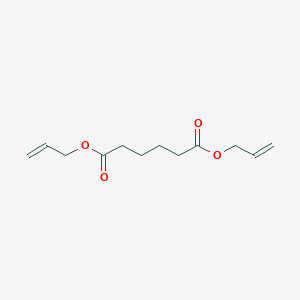
![Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B166011.png)

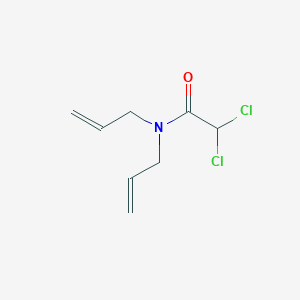
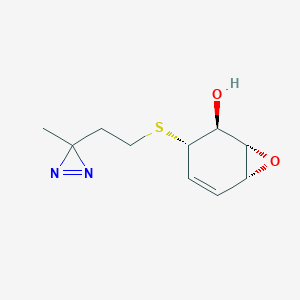
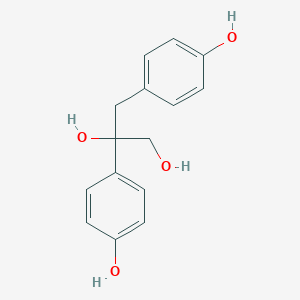
![(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine](/img/structure/B166030.png)
